3-(2-Ethoxyethoxy)benzonitrile
Overview
Description
3-(2-Ethoxyethoxy)benzonitrile is a chemical compound with the CAS Number 1095085-73-6 . It has a molecular weight of 191.23 and its IUPAC name is this compound . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO2/c1-2-13-6-7-14-11-5-3-4-10(8-11)9-12/h3-5,8H,2,6-7H2,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored in a dry, sealed environment .Scientific Research Applications
Application in Dye Sensitized Solar Cells
3-(2-Ethoxyethoxy)benzonitrile, a derivative of benzonitrile, has demonstrated utility in the field of renewable energy, particularly in Dye Sensitized Solar Cells (DSSCs). The use of benzonitrile as an electrolyte solvent in DSSCs has shown to enhance the stability and efficiency of these solar cells. This is attributed to benzonitrile's very low vapor pressure, which ensures long-term stability, maintaining efficiency values around 8% for more than 1300 hours (Latini et al., 2014).
Synthesis of Novel Compounds
Research on the synthesis of novel compounds using benzonitrile derivatives includes the creation of various chemical structures for diverse applications. For instance, the study on the synthesis of 4-methoxy(aralkoxy)imino-areno[1,3]oxazin-2-ones demonstrates the versatility of benzonitrile derivatives in organic synthesis (Kurz et al., 2004).
Anticancer and Antiangiogenic Activities
The structural modification of benzonitrile derivatives has led to the development of compounds with potential anticancer and antiangiogenic activities. For instance, novel 3-arylaminobenzofuran derivatives, which include methoxy/ethoxycarbonyl groups, have shown significant antiproliferative activity against cancer cells and the potential to disrupt vascular endothelial cells, offering avenues for cancer treatment (Romagnoli et al., 2015).
Electrochemical Applications
In the field of electrochemistry, benzonitrile derivatives have been explored for their potential applications in devices like electrochromic devices. Studies on carbazole-3, 4-ethoxylenedioxythiophene (EDOT) derivatives functionalized with benzonitrile and phthalonitrile units provide insights into the electrochemical and optical changes of polymer films, suggesting potential applications in electrochromic devices (Hu et al., 2016).
Liquid Crystal Research
Benzonitrile derivatives also find applications in liquid crystal research. For example, the study of 4-n-ethoxy-4'-cyanobiphenyl (2OCB), a liquid crystal molecule derived from benzonitrile and ethoxybenzene, offers insights into the electronic structure, thermodynamic properties, and spectral analysis of liquid crystals (Tiwari et al., 2020).
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it can be harmful if swallowed . The safety information includes precautionary statements such as P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Properties
IUPAC Name |
3-(2-ethoxyethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-13-6-7-14-11-5-3-4-10(8-11)9-12/h3-5,8H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJHTAJAQBBIFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655720 | |
Record name | 3-(2-Ethoxyethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095085-73-6 | |
Record name | 3-(2-Ethoxyethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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